molecular formula C9H20Br2O6P2 B3249956 1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane CAS No. 19928-99-5

1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane

Cat. No. B3249956
CAS RN: 19928-99-5
M. Wt: 446.01 g/mol
InChI Key: AIMOHYIXUFMWIN-UHFFFAOYSA-N
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Description

1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane, with the CAS Number 28845-79-6 , is a chemical compound with the molecular formula C9H21BrO6P2 . It falls under the category of tetraethyl bromomethylenediphosphonate . The compound is characterized by its tetraethyl ester structure, containing both bromine atoms and diethoxyphosphoryl groups .


Synthesis Analysis

The synthesis of 1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane involves the direct 1,2-dibromination of alkenes. A common method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. This reaction proceeds under mild conditions without requiring a catalyst or external oxidant. Various alkene substrates can be transformed into the corresponding 1,2-dibrominated products with good to excellent yields .


Molecular Structure Analysis

The molecular structure of 1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane consists of a central carbon atom bonded to two bromine atoms, two diethoxyphosphoryl groups, and two ethoxy groups. The tetraethyl ester configuration imparts stability and reactivity to the compound .


Chemical Reactions Analysis

1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane can participate in various reactions, including substitution reactions and cross-coupling reactions. For example, it can serve as a bromine source for the synthesis of other organic compounds .

Future Directions

For more detailed information, you can refer to the Manchester Organics product link .

properties

IUPAC Name

1-[[dibromo(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Br2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMOHYIXUFMWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(P(=O)(OCC)OCC)(Br)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Br2O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197525
Record name Phosphonic acid, (dibromomethylene)bis-, tetraethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane

CAS RN

19928-99-5
Record name Phosphonic acid, (dibromomethylene)bis-, tetraethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19928-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (dibromomethylene)bis-, tetraethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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